molecular formula C21H24N4O3 B2865403 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941940-11-0

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2865403
CAS No.: 941940-11-0
M. Wt: 380.448
InChI Key: BCBVUENVJNCLGD-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetically derived small molecule of significant interest in medicinal chemistry and biochemical research. This oxalamide-based compound features a tetrahydroquinoline scaffold linked to a pyridinylmethyl group, a structural motif commonly associated with various pharmacological activities. The specific mechanism of action and primary research applications for this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for screening against a range of biological targets. Its structure suggests potential for modulating protein-protein interactions or enzyme activity, given the hydrogen-bonding capabilities of the oxalamide functional group. This product is provided as a high-purity material to ensure consistency and reliability in your experimental results. It is intended for research applications in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14(2)21(28)25-10-4-6-16-7-8-17(11-18(16)25)24-20(27)19(26)23-13-15-5-3-9-22-12-15/h3,5,7-9,11-12,14H,4,6,10,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBVUENVJNCLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound notable for its unique structural features that combine a tetrahydroquinoline moiety with an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of 380.4 g/mol. Its structure is characterized by the following features:

Property Value
Molecular FormulaC21H24N4O3C_{21}H_{24}N_{4}O_{3}
Molecular Weight380.4 g/mol
CAS Number941983-53-5

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydroquinoline structure is known for its ability to modulate various biological pathways, which may include:

  • Antimicrobial Activity : Compounds with tetrahydroquinoline structures often exhibit significant antimicrobial effects. This activity may be enhanced by the presence of the oxalamide functional group.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study focusing on tetrahydroquinoline derivatives indicated that compounds similar to this compound demonstrated notable antibacterial activity against various strains of bacteria. The presence of the pyridine ring in the structure may play a crucial role in enhancing this activity through improved solubility and bioavailability.

Anticancer Activity

Research has highlighted that tetrahydroquinoline derivatives can selectively target cancer cells while sparing normal cells. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's mechanism appears to involve:

  • Induction of apoptosis.
  • Inhibition of key signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

Compound Name Biological Activity
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamideAntimicrobial and anticancer properties
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamideAntimicrobial effects
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamideSimilar pharmacological profiles

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following table summarizes key structural differences, biological activities, and pharmacokinetic properties of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide and related compounds:

Compound Name / ID Core Structure Modifications Biological Activity Key Findings Reference
This compound (Target) 1-isobutyryl-tetrahydroquinoline; pyridin-3-ylmethyl oxalamide Unknown (structural analogs suggest umami/antiviral) Hypothesized to bind TAS1R1/TAS1R3 receptors (umami) or HIV entry proteins (antiviral) Inferred
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) 2,4-dimethoxybenzyl; pyridin-2-ylethyl oxalamide Umami flavor agonist (EC₅₀ = 0.3 µM) High potency at hTAS1R1/hTAS1R3; approved as food additive (FEMA 4233)
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 4-chlorophenyl; thiazolyl-pyrrolidinylmethyl oxalamide HIV entry inhibition (IC₅₀ = 12 nM) Targets CD4-binding site of gp120; stereoisomers show variable potency
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-hydroxypropyl; hexahydropyridoquinolinone oxalamide Unknown (structural focus on solubility) Synonyms include MLS001167862; likely explored for CNS targets due to tricyclic core
N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (JECFA No. 1769) 2-methoxy-4-methylphenyl; pyridin-2-ylethyl oxalamide Flavor enhancer (NOEL = 100 mg/kg/day) Metabolized via hydrolysis/oxidation; high safety margin in rats

Key Research Findings and Mechanistic Insights

Umami Flavor Agonists

  • S336 () and related oxalamides (e.g., JECFA No. 1769-1770) bind the venus flytrap domain of TAS1R1/TAS1R3 receptors, with methoxy/ethoxy groups enhancing hydrophobic interactions .

Antiviral Agents

  • Oxalamides like Compound 13 () inhibit HIV entry by blocking gp120-CD4 interactions. The 4-chlorophenyl and thiazolyl groups are critical for affinity, while the pyridin-3-ylmethyl group in the target compound may offer alternative binding modes .

Preparation Methods

Reaction Components and Conditions

  • Aniline derivative : 7-Nitroaniline (substituted at the 7-position for subsequent functionalization).
  • Aldehyde : Formaldehyde or substituted aldehydes to modulate electronic effects.
  • Alkene : Ethylene or styrene derivatives.
  • Catalyst : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or scandium(III) triflate.
  • Solvent : Dichloromethane or toluene under inert atmosphere.
  • Temperature : 0–25°C for 12–24 hours.

Mechanistic Insight : The reaction proceeds via imine formation between the aniline and aldehyde, followed by cycloaddition with the alkene to generate the tetrahydroquinoline ring.

Post-Cyclization Modifications

After cyclization, the nitro group at the 7-position is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step is critical for introducing the nucleophilic site required for subsequent acylation.

Step Reagent/Condition Yield (%)
Cyclization BF₃·OEt₂, CH₂Cl₂, 25°C 75–85
Reduction H₂ (1 atm), Pd/C, MeOH 90–95

Introduction of the Isobutyryl Group

The tetrahydroquinolin-7-amine undergoes acylation with isobutyryl chloride to install the isobutyryl moiety. This step ensures steric and electronic modulation of the core structure.

Acylation Protocol

  • Reagents : Isobutyryl chloride (1.2 equiv), pyridine (2.0 equiv) as a base.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 4–6 hours.

Key Considerations :

  • Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient acylation.
  • Excess isobutyryl chloride improves conversion but requires careful quenching to avoid side reactions.
Parameter Value
Yield 80–88%
Purity (HPLC) ≥98%

Oxalamide Bond Formation

The final step involves coupling the acylated tetrahydroquinoline with pyridin-3-ylmethylamine to form the oxalamide linkage. This is achieved through active ester intermediacy using oxalyl chloride.

Two-Step Coupling Strategy

  • Activation of Oxalic Acid :
    • Oxalyl chloride (2.0 equiv) reacts with the tetrahydroquinoline derivative to form the oxalyl chloride intermediate.
    • Solvent: Dry THF, 0°C, 1 hour.
  • Amine Coupling :
    • Pyridin-3-ylmethylamine (1.5 equiv) is added dropwise to the intermediate.
    • Triethylamine (3.0 equiv) scavenges HCl, maintaining reaction efficiency.
    • Temperature: 0°C → room temperature, 12 hours.

Alternative Coupling Agents

For comparison, DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been evaluated:

Coupling Agent Solvent Yield (%)
Oxalyl chloride THF 70–75
DCC DMF 65–70
EDCI CH₂Cl₂ 60–68

Optimization Insight : Oxalyl chloride provides superior yields due to its high reactivity, though it requires stringent moisture control.

Industrial-Scale Production Considerations

Scalable synthesis necessitates:

  • Continuous Flow Reactors : For precise control of exothermic steps (e.g., Povarov reaction).
  • Automated Purification : Chromatography replaced by crystallization (solvent: ethyl acetate/hexane).
  • Process Analytical Technology (PAT) : Real-time monitoring of acylation and coupling steps.

Economic Analysis :

Parameter Batch Process Continuous Process
Annual Output 50 kg 200 kg
Cost per kg $12,000 $8,500

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause: Steric hindrance from the isobutyryl group.
    • Solution: Use of bulkier bases (e.g., DMAP) to enhance nucleophilicity.
  • Byproduct Formation :

    • Cause: Over-acylation during isobutyryl installation.
    • Solution: Stepwise addition of isobutyryl chloride at 0°C.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves:

Pictet-Spengler Reaction : To form the tetrahydroquinoline core (1,2,3,4-tetrahydroquinolin-7-yl) under acidic conditions (e.g., HCl/acetic acid) .

Isobutyryl Group Introduction : Use isobutyryl chloride in the presence of a base (e.g., triethylamine) to acylate the tetrahydroquinoline nitrogen .

Oxalamide Bridge Formation : React the intermediate with oxalyl chloride, followed by coupling with pyridin-3-ylmethylamine. Control stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize side reactions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-3-ylmethyl vs. pyridin-2-yl regioisomers) and confirm amide bond formation .
  • IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹ for oxalamide, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase assays for kinase inhibition). Include positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and cellular uptake (HPLC-MS) in relevant cell lines (e.g., HeLa, HEK293) .

Advanced Research Questions

Q. What kinetic and mechanistic insights are critical for understanding the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophiles (e.g., thiols, amines) under controlled pH and temperature .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
    • Data Interpretation : Compare experimental rate constants (kobs) with computed activation energies to validate mechanistic hypotheses .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding (equilibrium dialysis), and blood-brain barrier permeability (PAMPA assay) .
  • Pharmacodynamic Studies : Use transgenic animal models to evaluate target engagement (e.g., receptor occupancy via PET imaging) .
    • Case Study : If in vitro IC50 values (e.g., 50 nM for kinase X) conflict with in vivo results, investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Methodology :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during Pictet-Spengler or coupling steps to enhance enantioselectivity .

Q. How does the pyridin-3-ylmethyl group influence binding affinity compared to analogs with pyridin-2-yl or benzyl substituents?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and compare IC50 values in target assays (e.g., enzyme inhibition) .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., GABAA α5 receptor) using AutoDock Vina. Highlight hydrogen bonding (e.g., pyridine N with Arg residue) and steric effects .

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